![molecular formula C15H19FN2O5S B5180918 N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine](/img/structure/B5180918.png)
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine
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Overview
Description
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine, also known as FMPB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. FMPB is a derivative of benzenesulfonamide and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has been shown to have various biochemical and physiological effects, including the inhibition of CA IX activity, induction of apoptosis, and cell cycle arrest. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been shown to have anti-inflammatory properties and to reduce the production of reactive oxygen species (ROS) in cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine is its potential as a fluorescent probe for imaging of biological systems. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been shown to have potential anti-cancer properties, making it a promising therapeutic agent for the treatment of various diseases. However, limitations of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
Future research on N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine should focus on further understanding its mechanism of action and potential therapeutic applications. Studies should also investigate the potential toxicity of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine and its effects on normal cells. Additionally, further research is needed to optimize the synthesis method of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine and to develop new derivatives with improved properties.
Synthesis Methods
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine can be synthesized through various methods, including the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine, followed by reduction of the nitro group with iron powder in ethanol. The resulting compound is then treated with sodium sulfite to yield N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine. Other methods of synthesis include the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine and then treating the resulting compound with sodium sulfite and sodium borohydride.
Scientific Research Applications
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. One of the most promising applications of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine is its use as a fluorescent probe for imaging of biological systems. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been studied for its potential anti-cancer properties and as a potential therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
3-[(4-fluoro-3-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-12-5-4-11(15(21)17-7-6-14(19)20)10-13(12)24(22,23)18-8-2-1-3-9-18/h4-5,10H,1-3,6-9H2,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNERVVZPMVWEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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